Cas no 2227777-86-6 ((2S)-4-(pyrrolidin-1-yl)butan-2-ol)

(2S)-4-(pyrrolidin-1-yl)butan-2-ol structure
2227777-86-6 structure
商品名:(2S)-4-(pyrrolidin-1-yl)butan-2-ol
CAS番号:2227777-86-6
MF:C8H17NO
メガワット:143.226682424545
CID:5979004
PubChem ID:165624231

(2S)-4-(pyrrolidin-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (S)-4-(pyrrolidin-1-yl)butan-2-ol
    • 1-Pyrrolidinepropanol, α-methyl-, (αS)-
    • (2S)-4-(pyrrolidin-1-yl)butan-2-ol
    • 2227777-86-6
    • EN300-1774077
    • インチ: 1S/C8H17NO/c1-8(10)4-7-9-5-2-3-6-9/h8,10H,2-7H2,1H3/t8-/m0/s1
    • InChIKey: SHIIWUKLJUSVHG-QMMMGPOBSA-N
    • ほほえんだ: N1(CC[C@H](C)O)CCCC1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 89.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • 密度みつど: 0.966±0.06 g/cm3(Predicted)
  • ふってん: 228.3±23.0 °C(Predicted)
  • 酸性度係数(pKa): 15.09±0.20(Predicted)

(2S)-4-(pyrrolidin-1-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1774077-1.0g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
1g
$1157.0 2023-06-03
Enamine
EN300-1774077-10g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
10g
$4974.0 2023-09-20
Enamine
EN300-1774077-5g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
5g
$3355.0 2023-09-20
Enamine
EN300-1774077-0.1g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
0.1g
$1019.0 2023-09-20
Enamine
EN300-1774077-2.5g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
2.5g
$2268.0 2023-09-20
Enamine
EN300-1774077-10.0g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
10g
$4974.0 2023-06-03
Enamine
EN300-1774077-0.05g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
0.05g
$972.0 2023-09-20
Enamine
EN300-1774077-1g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
1g
$1157.0 2023-09-20
Enamine
EN300-1774077-5.0g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
5g
$3355.0 2023-06-03
Enamine
EN300-1774077-0.5g
(2S)-4-(pyrrolidin-1-yl)butan-2-ol
2227777-86-6
0.5g
$1111.0 2023-09-20

(2S)-4-(pyrrolidin-1-yl)butan-2-ol 関連文献

(2S)-4-(pyrrolidin-1-yl)butan-2-olに関する追加情報

Comprehensive Overview of (2S)-4-(pyrrolidin-1-yl)butan-2-ol (CAS No. 2227777-86-6): Properties, Applications, and Industry Insights

(2S)-4-(pyrrolidin-1-yl)butan-2-ol (CAS No. 2227777-86-6) is a chiral organic compound featuring a pyrrolidine moiety and a hydroxyl group, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its stereospecific configuration (2S) is critical for applications requiring enantioselectivity, such as drug development and asymmetric catalysis. The compound's pyrrolidine ring contributes to its unique physicochemical properties, including solubility and reactivity, which are leveraged in advanced research.

In recent years, the demand for chiral building blocks like (2S)-4-(pyrrolidin-1-yl)butan-2-ol has surged due to their role in designing targeted therapeutics. Researchers highlight its potential in modulating central nervous system (CNS) receptors, aligning with trends in neurodegenerative disease research. The compound's CAS No. 2227777-86-6 is frequently queried in scientific databases, reflecting its relevance in high-throughput screening and medicinal chemistry.

From a synthetic perspective, (2S)-4-(pyrrolidin-1-yl)butan-2-ol is synthesized via asymmetric reduction or enzymatic resolution, methods often discussed in green chemistry forums. Its pKa value (∼9.5) and logP (∼1.2) make it suitable for formulations requiring balanced lipophilicity. These properties are pivotal for drug delivery optimization, a hot topic in AI-driven drug discovery platforms.

The compound's safety profile is another focal point. While not classified as hazardous, its pyrrolidine derivative structure warrants careful handling under standard laboratory protocols. Regulatory databases like REACH and FDA listings for CAS 2227777-86-6 emphasize its compliance in Good Manufacturing Practice (GMP) settings, a key concern for pharmaceutical manufacturers.

Emerging applications include its use in ligand design for transition-metal catalysts, addressing industrial needs for sustainable chemical processes. This aligns with Google Trends data showing increased searches for "biodegradable catalysts" and "chiral auxiliaries". Furthermore, patents referencing (2S)-4-(pyrrolidin-1-yl)butan-2-ol often cite its utility in peptide mimetics, a growing niche in oncology research.

Analytical characterization of CAS 2227777-86-6 typically involves HPLC chiral separation and NMR spectroscopy, techniques frequently searched by analytical chemists. The compound's melting point (∼80–82°C) and optical rotation ([α]D = +15°) are critical QC parameters, as noted in supplier technical datasheets.

In summary, (2S)-4-(pyrrolidin-1-yl)butan-2-ol exemplifies the intersection of chiral chemistry and applied pharmacology. Its CAS No. 2227777-86-6 serves as a gateway for innovations in precision medicine and green synthesis, resonating with contemporary scientific and industrial priorities.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd